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Compound of Interest

Compound Name: 2-Chloro-4,5-dimethylbenzoic acid
CAS No.: 15089-74-4
Cat. No.: B3335884
Get Quote
. J

Application Note: 2-Chloro-4,5-dimethylbenzoic Acid in Herbicide Discovery

Part 1: Executive Summary & Chemical Profile

Introduction 2-Chloro-4,5-dimethylbenzoic acid (CDM-BA) represents a critical structural
motif in the development of modern agrochemicals. Belonging to the substituted benzoic acid
class, it serves a dual function in herbicide research:

o Direct Auxinic Activity: As a structural analog to dicamba and chloramben, it exhibits intrinsic
auxin-mimicry, disrupting plant growth regulation via the TIR1/AFB signaling pathway.

» Privileged Scaffold for HPPD Inhibitors: The 2,4,5-substitution pattern provides optimal steric
and electronic properties for the benzoyl moiety required in 4-hydroxyphenylpyruvate
dioxygenase (HPPD) inhibitors (e.g., benzobicyclon analogs).

Chemical Profile
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Relevance to Herbicide

Property Value .
Design
Unique Identifier for
CAS Number 25636-09-5 ,
sourcing/regulatory checks.
Low molecular weight (<300
Molecular Formula CoHoCIO2 )
Da) favors translocation.
] Ideal for systemic mobility
Molecular Weight 184.62 g/mol )
(phloem mobile).
Weak acid; ion trap
pKa (Calc.) ~3.5-3.8 mechanism facilitates phloem
loading.
Lipophilic enough for cuticle
LogP (Calc.) ~2.8 penetration, hydrophilic
enough for transport.
) ) ) ) Stable for formulation (WP, SC,
Physical State White Crystalline Solid

EC).

Part 2: Synthesis & Derivatization Protocols

Strategic Context: High-purity CDM-BA is essential for accurate Structure-Activity Relationship
(SAR) studies. Impurities (e.g., isomeric 3-chloro variants) can skew biological assay data. The
following protocol ensures regioselectivity.

Protocol A: Regioselective Synthesis from 3,4-
Dimethylchlorobenzene

Objective: Synthesize CDM-BA with >98% purity for biological screening.
Reagents:
e 3,4-Dimethylchlorobenzene (Starting Material)

o Acetyl chloride / AICIs (Friedel-Crafts Acylation)
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e NaOCI (Sodium Hypochlorite) for Haloform Oxidation
¢ Dichloromethane (DCM)
Step-by-Step Workflow:

 Friedel-Crafts Acylation:

[e]

Dissolve 3,4-dimethylchlorobenzene (1.0 eq) in anhydrous DCM.
o Add anhydrous AICIs (1.2 eq) at 0°C under N2 atmosphere.

o Dropwise add acetyl chloride (1.1 eq). The ortho-directing effect of the chloro group and
steric hindrance directs acylation to the 6-position (relative to Cl) or 2-position (relative to
methyl), yielding 2-chloro-4,5-dimethylacetophenone.

o Expert Tip: Monitor via TLC. The 4,5-dimethyl pattern stabilizes the intermediate.
e Haloform Oxidation:

o Treat the acetophenone intermediate with aqueous NaOCI (10-12% active chlorine) at
60°C for 4 hours.

o Acidify the aqueous layer with HCI to pH 2.
o Precipitate CDM-BA.
 Purification:
o Recrystallize from Ethanol/Water (80:20) to remove unreacted isomers.

Visualization: Synthesis Logic

| Friedel-Crafts Acylation Intermediate: w | Haloform Oxidation Recrystallization - Target:
™| (Acetyl Chloride/AlCI3) 2-Chloro-4,5-dimethylacetophenone "1 (Naocl, then HCly 7| 2-chloro-4,5-dimethylbenzoic acid

3,4-Dimethylchlorobenzene
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Caption: Regioselective synthesis pathway ensuring high purity of the target benzoic acid
scaffold.

Part 3: Application in Herbicide Design (SAR)

CDM-BA is rarely used as a standalone herbicide today due to higher efficacy of modern
analogs. Its primary value is as a hapten or intermediate for two major herbicide classes.

Application 1: Synthesis of Triketone HPPD Inhibitors

The "2-chloro-4-substituted" benzoyl moiety is the pharmacophore for HPPD inhibition
(bleaching herbicides).

e Mechanism: The benzoyl group coordinates with the Fe(ll) cofactor in the HPPD enzyme
active site.

e Protocol: Convert CDM-BA to its acid chloride (using SOCI2) and couple with a 1,3-dione
(e.g., cyclohexane-1,3-dione) followed by cyanide-catalyzed rearrangement.

o« Why CDM-BA? The 4,5-dimethyl substitution provides a unique steric bulk that can
overcome resistance in weeds that metabolize standard 4-mesyl derivatives.

Application 2: Auxin Mimic Screening

As a benzoic acid, CDM-BA acts as a synthetic auxin.
Biological Assay Protocol: Root Growth Inhibition (Arabidopsis)
o Objective: Quantify auxinic activity (GR50).

o System:Arabidopsis thaliana (Col-0) seedlings.

e Method:

o

Sterilize seeds and plate on MS media containing CDM-BA gradients (0.01 puM to 100 uM).

[¢]

Include Dicamba as a positive control and DMSO as negative.

[e]

Grow vertically for 7 days at 22°C (16h light/8h dark).
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o Data Analysis: Measure primary root length. Auxin mimics cause severe root stunting and
excessive root hair formation.

Visualization: Mode of Action (Auxin Mimicry)
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Caption: Auxinic mechanism of action where CDM-BA promotes the degradation of
transcriptional repressors.
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Part 4: Formulation & Stability Notes

Solubility Challenges: Like most benzoic acids, CDM-BA has low water solubility in its
protonated form.

o Expert Tip: Formulate as a Diglycolamine (DGA) or Dimethylamine (DMA) salt to improve
water solubility and reduce volatility (vapor drift is a known issue with benzoic acids).

Stability Testing Protocol:
e Hydrolysis: Stable at pH 5, 7, and 9 (typical for benzoic acids).

o Photolysis: Benzoic acids can be susceptible to UV degradation. Store reference standards
in amber vials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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